molecular formula C24H28N2O3 B6508653 4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one CAS No. 850764-64-6

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one

Cat. No.: B6508653
CAS No.: 850764-64-6
M. Wt: 392.5 g/mol
InChI Key: BHZGZBASSLYXEK-UHFFFAOYSA-N
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Description

This compound is a derivative of chromen-2-one, which is a class of compounds also known as coumarins. Coumarins are often used in the manufacture of pharmaceuticals and cosmetics due to their pleasant fragrance. The compound also contains a piperazine ring, which is a common feature in many pharmaceuticals, and a methoxyphenyl group, which can influence the compound’s physical and chemical properties .


Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of aromatic rings (in the chromen-2-one and phenyl groups), a piperazine ring, and various functional groups including a ketone and an ether .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone group, which is often reactive towards nucleophiles, and the piperazine ring, which can act as a base .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of aromatic rings and a polar ketone group could impact its solubility and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential uses. It’s important to handle all chemicals with appropriate safety precautions .

Future Directions

Future research on this compound could involve exploring its potential uses in pharmaceuticals or other industries, studying its reactivity and interactions with various biological targets, and developing efficient methods for its synthesis .

Biochemical Analysis

Biochemical Properties

4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-6-(propan-2-yl)-2H-chromen-2-one plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are enzymes involved in the hydrolysis of acetylcholine . The inhibition of these enzymes can lead to increased levels of acetylcholine, which is beneficial in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Additionally, this compound may interact with other proteins and receptors, modulating their activity and influencing various biochemical pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . Furthermore, it can alter gene expression patterns, leading to changes in the production of proteins involved in cell cycle regulation, apoptosis, and other cellular functions. The compound’s impact on cellular metabolism includes effects on glucose uptake and utilization, which can have implications for metabolic disorders.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It binds to the active sites of AChE and BChE, inhibiting their enzymatic activity . This inhibition is achieved through competitive binding, where the compound competes with acetylcholine for the active site. Additionally, the compound may interact with other enzymes and receptors, leading to changes in their activity and downstream effects on cellular processes. These interactions can result in the modulation of gene expression, enzyme activity, and other molecular mechanisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under various conditions, with minimal degradation over extended periods . Long-term studies have indicated that the compound can maintain its biochemical and cellular effects, with sustained inhibition of AChE and BChE activity. Prolonged exposure to the compound may lead to adaptive changes in cellular processes, such as upregulation of compensatory pathways.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, the compound has been shown to effectively inhibit AChE and BChE activity, leading to increased acetylcholine levels and improved cognitive function in animal models of Alzheimer’s disease . At high doses, the compound may exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These effects highlight the importance of determining the optimal dosage range for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, which catalyze its oxidation and subsequent conjugation reactions . These metabolic processes can lead to the formation of active or inactive metabolites, which may have distinct biological activities. The compound’s effects on metabolic flux and metabolite levels can also impact cellular and systemic metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be actively transported across cell membranes by specific transporters, such as organic cation transporters (OCTs) and P-glycoprotein (P-gp) . Once inside the cells, the compound can bind to intracellular proteins, influencing its localization and accumulation. These interactions can affect the compound’s bioavailability and efficacy in different tissues.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be targeted to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with biomolecules and its overall biological effects. For example, localization to the nucleus may enhance its ability to modulate gene expression, while mitochondrial localization may impact cellular energy metabolism.

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)piperazin-1-yl]methyl]-6-propan-2-ylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-17(2)18-4-9-23-22(14-18)19(15-24(27)29-23)16-25-10-12-26(13-11-25)20-5-7-21(28-3)8-6-20/h4-9,14-15,17H,10-13,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHZGZBASSLYXEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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